molecular formula C11H12O3 B13036293 Methyl 2-propionylbenzoate

Methyl 2-propionylbenzoate

Cat. No.: B13036293
M. Wt: 192.21 g/mol
InChI Key: PJVVSYKDAYJZCV-UHFFFAOYSA-N
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Description

Methyl 2-propionylbenzoate, also known as 2-propionyl-benzoic acid methyl ester, is an organic compound with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol . This compound is characterized by a benzene ring substituted with a propionyl group and a methyl ester group. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-propionylbenzoate can be synthesized through the esterification of 2-propionylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction typically involves heating the mixture under reflux conditions to drive the esterification process to completion.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing the production of acidic waste .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-propionylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Methyl 2-propionylbenzoate can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

methyl 2-propanoylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-3-10(12)8-6-4-5-7-9(8)11(13)14-2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVVSYKDAYJZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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